Ethyl 2-({[(4-methylquinolin-2-yl)sulfanyl]acetyl}amino)-4-phenylthiophene-3-carboxylate Ethyl 2-({[(4-methylquinolin-2-yl)sulfanyl]acetyl}amino)-4-phenylthiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 379249-62-4
VCID: VC21402667
InChI: InChI=1S/C25H22N2O3S2/c1-3-30-25(29)23-19(17-9-5-4-6-10-17)14-32-24(23)27-21(28)15-31-22-13-16(2)18-11-7-8-12-20(18)26-22/h4-14H,3,15H2,1-2H3,(H,27,28)
SMILES: CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CSC3=NC4=CC=CC=C4C(=C3)C
Molecular Formula: C25H22N2O3S2
Molecular Weight: 462.6g/mol

Ethyl 2-({[(4-methylquinolin-2-yl)sulfanyl]acetyl}amino)-4-phenylthiophene-3-carboxylate

CAS No.: 379249-62-4

Cat. No.: VC21402667

Molecular Formula: C25H22N2O3S2

Molecular Weight: 462.6g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-({[(4-methylquinolin-2-yl)sulfanyl]acetyl}amino)-4-phenylthiophene-3-carboxylate - 379249-62-4

Specification

CAS No. 379249-62-4
Molecular Formula C25H22N2O3S2
Molecular Weight 462.6g/mol
IUPAC Name ethyl 2-[[2-(4-methylquinolin-2-yl)sulfanylacetyl]amino]-4-phenylthiophene-3-carboxylate
Standard InChI InChI=1S/C25H22N2O3S2/c1-3-30-25(29)23-19(17-9-5-4-6-10-17)14-32-24(23)27-21(28)15-31-22-13-16(2)18-11-7-8-12-20(18)26-22/h4-14H,3,15H2,1-2H3,(H,27,28)
Standard InChI Key OEXAPAPNVGFGGW-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CSC3=NC4=CC=CC=C4C(=C3)C
Canonical SMILES CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CSC3=NC4=CC=CC=C4C(=C3)C

Introduction

Chemical Identity and Structural Characteristics

Basic Identification

Ethyl 2-({[(4-methylquinolin-2-yl)sulfanyl]acetyl}amino)-4-phenylthiophene-3-carboxylate is identified by the CAS registry number 379249-62-4. This compound belongs to a class of heterocyclic compounds featuring multiple functional groups including a quinoline moiety, a thiophene ring, a carboxylate ester, and a sulfanylacetyl linkage. The molecular formula of this compound is C25H22N2O3S2, corresponding to a molecular weight of 462.6 g/mol. The compound's structure reflects a complex arrangement of aromatic and heterocyclic systems connected through strategically positioned functional groups.

Related Structural Analogs

A chlorinated analog of this compound, namely Ethyl 4-(4-chlorophenyl)-2-[[2-(4-methylquinolin-2-yl)sulfanylacetyl]amino]thiophene-3-carboxylate (CAS: 671198-85-9), has also been documented in chemical databases . This analog differs by the presence of a chlorine atom on the para position of the phenyl ring, resulting in a slightly higher molecular weight of 497.0 g/mol . The chlorinated version may exhibit different physicochemical properties and potentially altered biological activities compared to the non-chlorinated compound.

Physical and Chemical Properties

Computed Molecular Properties

The target compound exhibits specific physicochemical characteristics that can be predicted through computational methods. While direct information for the non-chlorinated version is limited in the provided search results, we can infer similar properties to its chlorinated analog. The chlorinated version features an XLogP3 value of 7.3, indicating high lipophilicity . This suggests that the non-chlorinated version would also exhibit significant lipophilicity, though potentially slightly lower due to the absence of the chlorine atom.

Structural Identifiers

The compound can be represented using various chemical notations to facilitate its identification in chemical databases and literature:

Standard InChI: InChI=1S/C25H22N2O3S2/c1-3-30-25(29)23-19(17-9-5-4-6-10-17)14-32-24(23)27-21(28)15-31-22-13-16(2)18-11-7-8-12-20(18)26-22/h4-14H,3,15H2,1-2H3,(H,27,28)

Standard InChIKey: OEXAPAPNVGFGGW-UHFFFAOYSA-N

SMILES Notation: CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CSC3=NC4=CC=CC=C4C(=C3)C

These identifiers provide unique representations of the compound's structure, enabling precise identification across different chemical databases and information systems.

Functional Group Analysis

The compound contains several key functional groups that influence its chemical behavior:

  • An ethyl ester group (carboxylate) on the thiophene ring

  • An amide linkage connecting the thiophene and quinoline portions

  • A thioether (sulfanyl) bridge

  • A quinoline heterocycle with a methyl substituent

  • A phenyl substituent on the thiophene ring

Analytical Techniques for Characterization

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy represents a crucial analytical technique for confirming the structure of Ethyl 2-({[(4-methylquinolin-2-yl)sulfanyl]acetyl}amino)-4-phenylthiophene-3-carboxylate. Both 1H and 13C NMR would provide valuable information about the hydrogen and carbon environments within the molecule, helping to confirm its structural integrity. The aromatic regions in both spectra would show characteristic patterns reflecting the phenyl, thiophene, and quinoline components, while the aliphatic region would display signals corresponding to the ethyl ester and methyl groups.

Mass Spectrometry

Mass spectrometry (MS) serves as another essential technique for confirming the identity and purity of this compound. The molecular ion peak would be expected at m/z 462.6, corresponding to the molecular weight of the compound. Fragmentation patterns would likely show characteristic losses of the ethyl ester group, as well as fragments corresponding to the quinoline and thiophene portions of the molecule.

Chromatographic Analysis

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) would be valuable for assessing the purity of synthesized samples of this compound. The compound's relatively high lipophilicity suggests that reverse-phase HPLC methods would be appropriate for its analysis, potentially using gradient elution with water/acetonitrile or water/methanol mobile phases.

Stability and Reactivity Considerations

Chemical Stability

The stability of Ethyl 2-({[(4-methylquinolin-2-yl)sulfanyl]acetyl}amino)-4-phenylthiophene-3-carboxylate is likely influenced by several factors including pH, temperature, and exposure to light. The presence of the ester group suggests potential susceptibility to hydrolysis under basic or acidic conditions. The thioether linkage may be susceptible to oxidation under certain conditions, potentially leading to the formation of sulfoxide or sulfone derivatives.

Functional Group Reactivity

The compound contains several reactive functional groups that could participate in various chemical transformations:

  • The ethyl ester group could undergo hydrolysis to form the corresponding carboxylic acid

  • The thioether bridge could be oxidized to sulfoxide or sulfone

  • The amide linkage could potentially be hydrolyzed under harsh conditions

These potential reactions should be considered when handling the compound, particularly in solution or under conditions that might promote these transformations.

Comparison with Related Compounds

Structural Analogs

A direct comparison of Ethyl 2-({[(4-methylquinolin-2-yl)sulfanyl]acetyl}amino)-4-phenylthiophene-3-carboxylate with its structural analogs provides insights into structure-property relationships. The table below compares key properties of this compound with its chlorinated analog:

PropertyEthyl 2-({[(4-methylquinolin-2-yl)sulfanyl]acetyl}amino)-4-phenylthiophene-3-carboxylateEthyl 4-(4-chlorophenyl)-2-[[2-(4-methylquinolin-2-yl)sulfanylacetyl]amino]thiophene-3-carboxylate
CAS No.379249-62-4671198-85-9
Molecular FormulaC25H22N2O3S2C25H21ClN2O3S2
Molecular Weight462.6 g/mol497.0 g/mol
Key Structural DifferencePhenyl group4-Chlorophenyl group
InChIKeyOEXAPAPNVGFGGW-UHFFFAOYSA-NNCGLPTCBTLWAJT-UHFFFAOYSA-N

The primary difference between these compounds is the substitution pattern on the phenyl ring, with the chlorinated version potentially exhibiting altered lipophilicity, membrane permeability, and biological activity profiles .

Pharmacophore Considerations

The quinoline moiety present in this compound represents a significant pharmacophore found in various bioactive compounds. Quinoline-containing structures have been associated with diverse biological activities including antimicrobial, anticancer, and anti-inflammatory properties. The presence of this pharmacophore in Ethyl 2-({[(4-methylquinolin-2-yl)sulfanyl]acetyl}amino)-4-phenylthiophene-3-carboxylate suggests potential for similar biological activities, though specific activity profiles would need to be determined through dedicated biological assays.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator